Cas no 1087792-33-3 (5-Isoxazolemethanesulfonyl chloride, 3-(4-fluorophenyl)-)

1087792-33-3 structure
Produktname:5-Isoxazolemethanesulfonyl chloride, 3-(4-fluorophenyl)-
CAS-Nr.:1087792-33-3
MF:C10H7ClFNO3S
MW:275.683883905411
CID:5186135
5-Isoxazolemethanesulfonyl chloride, 3-(4-fluorophenyl)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-Isoxazolemethanesulfonyl chloride, 3-(4-fluorophenyl)-
-
- Inchi: 1S/C10H7ClFNO3S/c11-17(14,15)6-9-5-10(13-16-9)7-1-3-8(12)4-2-7/h1-5H,6H2
- InChI-Schlüssel: YRFXJTPAQIOFIG-UHFFFAOYSA-N
- Lächelt: O1C(CS(Cl)(=O)=O)=CC(C2=CC=C(F)C=C2)=N1
5-Isoxazolemethanesulfonyl chloride, 3-(4-fluorophenyl)- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37519-0.1g |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride |
1087792-33-3 | 76% | 0.1g |
$98.0 | 2023-02-10 | |
Enamine | EN300-37519-2.5g |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride |
1087792-33-3 | 76% | 2.5g |
$726.0 | 2023-02-10 | |
Enamine | EN300-37519-5.0g |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride |
1087792-33-3 | 76% | 5.0g |
$1074.0 | 2023-02-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01057652-5g |
[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride |
1087792-33-3 | 95% | 5g |
¥5943.0 | 2023-03-01 | |
Ambeed | A1106283-5g |
[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride |
1087792-33-3 | 95% | 5g |
$866.0 | 2024-04-26 | |
Aaron | AR019NLC-50mg |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride |
1087792-33-3 | 95% | 50mg |
$116.00 | 2025-02-14 | |
1PlusChem | 1P019ND0-100mg |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride |
1087792-33-3 | 95% | 100mg |
$178.00 | 2023-12-26 | |
Enamine | EN300-37519-0.25g |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride |
1087792-33-3 | 76% | 0.25g |
$142.0 | 2023-02-10 | |
Enamine | EN300-37519-0.5g |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride |
1087792-33-3 | 76% | 0.5g |
$271.0 | 2023-02-10 | |
Ambeed | A1106283-1g |
[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride |
1087792-33-3 | 95% | 1g |
$298.0 | 2024-04-26 |
5-Isoxazolemethanesulfonyl chloride, 3-(4-fluorophenyl)- Verwandte Literatur
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
3. Caper tea
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
1087792-33-3 (5-Isoxazolemethanesulfonyl chloride, 3-(4-fluorophenyl)-) Verwandte Produkte
- 2244088-10-4(Benzenamine, 4-chloro-2-(dimethoxymethyl)-)
- 1880748-74-2(6-(prop-2-yn-1-yloxy)aminopyridazine-3-carboxylic acid)
- 312915-01-8(1H-Indole-7-carboxylic Acid 3-(dimethylamino)methyl-methyl Ester)
- 1903615-07-5(3-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione)
- 1369844-87-0(5-Bromo-2-(dimethylamino)benzamide)
- 473975-14-3(2'-Acryloxy-4'-methyl-4-(N,N-dimethylamino)benzophenone)
- 743451-28-7(methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate)
- 866155-87-5(1-[(4-hydroxyphenyl)methyl]-3-methyl-1-propylurea)
- 2172054-11-2(8,8,10,10-tetramethyl-5-propyl-1-oxa-4-azaspiro5.5undecane)
- 477334-20-6(1-(4-chlorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1087792-33-3)5-Isoxazolemethanesulfonyl chloride, 3-(4-fluorophenyl)-

Reinheit:99%/99%
Menge:1g/5g
Preis ($):268.0/779.0